molecular formula C9H8ClN3O4S B6606190 methyl5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 2825007-26-7

methyl5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B6606190
CAS No.: 2825007-26-7
M. Wt: 289.70 g/mol
InChI Key: LGZVITJQWVWBTN-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is an organic compound with a complex structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorosulfonylation of a pyrazolo[3,4-b]pyridine derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of chlorosulfonic acid and methanol under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access and altering the enzyme’s function. This inhibition can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to its pyrazolo[3,4-b]pyridine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where its structural features can be exploited for targeted synthesis and functionalization.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-1-methylpyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O4S/c1-13-8-6(7(12-13)9(14)17-2)3-5(4-11-8)18(10,15)16/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZVITJQWVWBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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